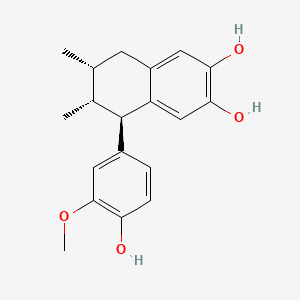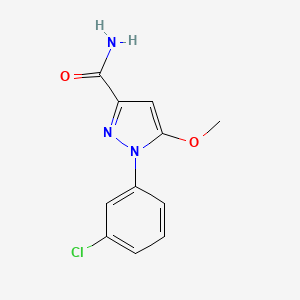
3-Biphenylsäure
Übersicht
Beschreibung
3-Biphenylacetic acid, also known as 3-Biphenylacetic acid, is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Biphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Biphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transdermale Arzneimittelverabreichung
3-Biphenylsäure: wurde auf ihr Potenzial in transdermalen Arzneimittelverabreichungssystemen untersucht. Eine Studie entwarf einen neuartigen Felbinac-Transdermal-Patch, der die Hautpenetration im Vergleich zum kommerziellen Produkt durch die Kombination von Ionenpaar- und chemischen Verstärkerstrategien signifikant erhöhte . Dieser Ansatz könnte für die Entwicklung neuer transdermaler Patches für verschiedene Medikamente von Vorteil sein.
Verbesserte Hautpenetration
Die Bildung von Salzen mit organischen und Alkalimetallbasen hat gezeigt, dass die physikalisch-chemischen Eigenschaften von This compound verbessert werden, was zu einer verstärkten Hautpenetration führt . Dies ist besonders nützlich für die perkutanen Arzneimittelverabreichung, bei der eine erhöhte Permeabilität durch die Haut erwünscht ist.
Antirheumatische Anwendungen
This compound: wird bei der Formulierung topischer Gele für Patienten mit rheumatoider Arthritis verwendet. Die topische Anwendung eines Gels, das diese Verbindung enthält, wurde auf ihre Plasma- und Synovialflüssigkeitskonzentrationen untersucht, was ihr Potenzial für die lokale Behandlung aufzeigt .
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist This compound an der Entwicklung nichtsteroidaler Antirheumatika (NSAIDs) beteiligt. Es wird in topischen Präparaten zur Behandlung von Erkrankungen wie Arthrose, rheumatoider Arthritis, Muskelentzündungen und akuten Weichteilverletzungen verwendet .
Veterinärmedizin
Diese Verbindung hat auch in der Veterinärmedizin Anwendung gefunden. Wenn sie in der Langzeitdiät von Hühnerfuttermitteln zugesetzt wird, verbessert sie die Wachstumsleistung, wirkt sich antipathogen auf den Dickdarm aus und reduziert die Gelbfärbung des Fleisches .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Biphenylacetic acid, also known as biphenylacetic acid (BPAA), is a metabolite of fenbufen . It primarily targets platelets and has effects similar to other non-steroidal anti-inflammatory agents .
Mode of Action
BPAA interacts with its targets, the platelets, and induces changes in their biochemistry and function . It is more potent than fenbufen and requires in vivo metabolism of fenbufen to BPAA for activity . The arachidonate-thromboxane system appears to play a critical role in explaining a major part of the mechanism of action of these agents on platelets and other systems . Fenbufen, however, also inhibits collagen-induced platelet aggregation without requiring metabolic conversion to BPAA .
Biochemical Pathways
It is known that the arachidonate-thromboxane system plays a significant role in its mechanism of action . This system is involved in the production of thromboxanes, which are potent vasoconstrictors and play a key role in platelet aggregation .
Pharmacokinetics
Fenbufen, from which BPAA is metabolized, is readily absorbed after oral administration and is extensively metabolized to active metabolites, including BPAA . At 2 hours after ingestion, unchanged fenbufen is detected .
Result of Action
The primary result of BPAA’s action is its anti-inflammatory and analgesic effects . It has been shown to possess anti-inflammatory activity as evidenced by inhibition of carrageenan-induced foot oedema, ultraviolet-induced erythema, adjuvant-induced arthritis, and urate synovitis . BPAA is also active topically in suppressing ultraviolet-induced erythema and when injected into the site of urate-induced synovitis .
Action Environment
The action of BPAA can be influenced by the pH of the environment. Prodrugs synthesized using BPAA are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . The average half-life in an acidic environment ranges from 33.72 to 44.33 hours, and in a basic medium, it is between 15.29 and 18.32 hours .
Biochemische Analyse
Biochemical Properties
3-Biphenylacetic acid plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory and analgesic properties. It interacts with several enzymes and proteins, including cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, 3-Biphenylacetic acid reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, it has been shown to interact with proteins involved in the metabolism of arachidonic acid, further contributing to its anti-inflammatory properties .
Cellular Effects
3-Biphenylacetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses . By inhibiting NF-κB activation, 3-Biphenylacetic acid reduces the expression of pro-inflammatory genes, leading to decreased inflammation. Furthermore, this compound affects cellular metabolism by altering the levels of metabolites involved in the arachidonic acid pathway .
Molecular Mechanism
The molecular mechanism of action of 3-Biphenylacetic acid involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, 3-Biphenylacetic acid has been shown to modulate gene expression by inhibiting the activation of transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Biphenylacetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that 3-Biphenylacetic acid maintains its anti-inflammatory properties over extended periods, with no significant loss of efficacy . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 3-Biphenylacetic acid vary with different dosages in animal models. At low doses, it exhibits potent anti-inflammatory and analgesic effects without significant adverse effects . At high doses, it can cause gastrointestinal irritation and other toxic effects . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
3-Biphenylacetic acid is involved in several metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. By inhibiting these enzymes, 3-Biphenylacetic acid reduces the production of pro-inflammatory metabolites, thereby exerting its anti-inflammatory effects. Additionally, it affects the levels of other metabolites involved in the inflammatory response, further contributing to its therapeutic properties .
Transport and Distribution
Within cells and tissues, 3-Biphenylacetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects on cellular processes . The distribution of 3-Biphenylacetic acid within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Biphenylacetic acid plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and the nucleus, where it interacts with various biomolecules involved in inflammatory responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions and localizations are essential for its anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
2-(3-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLJPWPRYUYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178652 | |
| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23948-77-8 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Biphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 3-Biphenylacetic acid after it is applied to the skin?
A1: The research paper [] investigates the "disposition" of 3-Biphenylacetic acid, which refers to how the compound is absorbed, distributed, metabolized, and excreted by the body after topical application. While the abstract doesn't provide specific details on these processes, it suggests that the study aimed to understand what happens to 3-Biphenylacetic acid once it's applied to the skin. This information is crucial for assessing the compound's potential as a topical treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
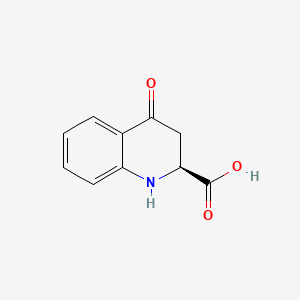
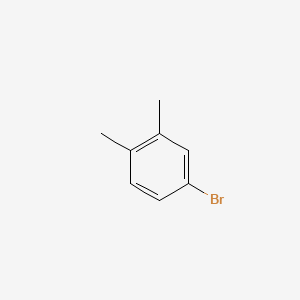
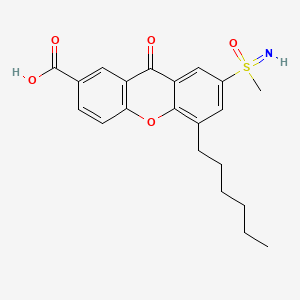

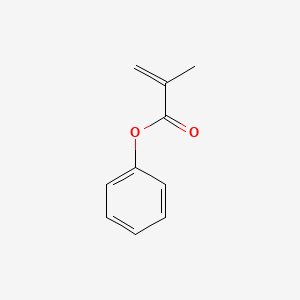
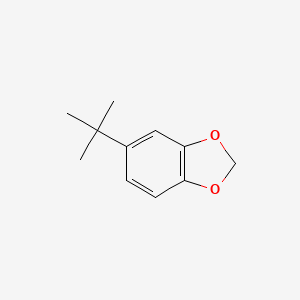
![N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1216879.png)
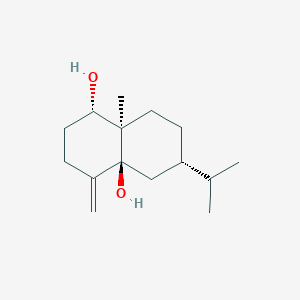

![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)
